tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized through various spectroscopic methods and X-ray diffraction studies. These studies are crucial in confirming the molecular structure and understanding the physical and chemical properties of the compound (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
- Tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate derivatives have been evaluated for biological activities such as antibacterial and anthelmintic activities. These evaluations are essential for determining the potential therapeutic applications of the compound (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
Chemical Intermediates
- Some derivatives of this compound serve as important intermediates in the synthesis of biologically active benzimidazole compounds, underlining their role in drug development and pharmaceutical research (Ya-hu, 2010).
Molecular Structure Analysis
- In-depth molecular structure analysis, including crystal structure studies and density functional theory (DFT) calculations, have been conducted. These studies are vital for understanding the molecular geometry and potential reactivity of the compound (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Pharmacological Applications
- Research has explored the pharmacological applications of this compound derivatives, particularly as potential antagonists in various receptor activities. This research is significant for developing new therapeutic agents (Okamoto, Kobayashi, Kawamoto, Ito, Yoshizumi, Yamamoto, Hashimoto, Shimizu, Takahashi, Ishii, Ozaki, & Ohta, 2008).
Intermediate for Synthesis of Nociceptin Antagonists
- It's used as an intermediate in synthesizing nociceptin antagonists, highlighting its importance in developing drugs targeting specific neurological pathways (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Properties
IUPAC Name |
tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-17-12-6-4-5-7-13(12)18-14/h4-7H,8-11H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEQYXCCAIHIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591319 | |
Record name | tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295341-56-9 | |
Record name | tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.